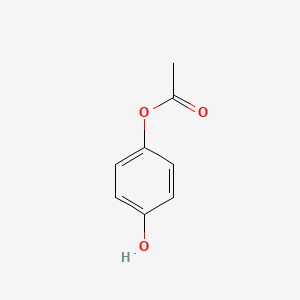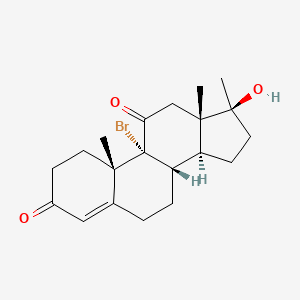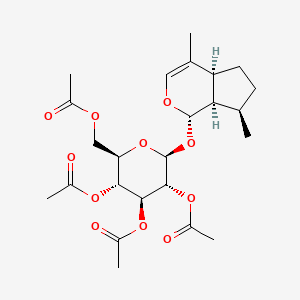
4-Acetoxyphenol
Übersicht
Beschreibung
4-Acetoxyphenol, also known as 4-hydroxyphenyl acetate, is an organic compound with the molecular formula C8H8O3. It is a phenolic ester derived from the condensation of acetic acid and hydroquinone.
Wissenschaftliche Forschungsanwendungen
4-Acetoxyphenol wurde umfassend auf seine antioxidativen Eigenschaften hin untersucht. Es hat gezeigt, dass es das Potenzial hat, retinalpigmentierte Epithelzellen vor oxidationsbedingter Nekrose zu schützen, indem es den NRF2-Transkriptionsfaktor stabilisiert und antioxidative Enzyme wie NQO1 und HO-1 hochreguliert . Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung der altersbedingten Makuladegeneration und anderer Erkrankungen, die mit oxidativem Stress zusammenhängen .
Neben seinen medizinischen Anwendungen wird this compound bei der Synthese von Polymeren mit anhängenden Phenolgruppen verwendet, die breite industrielle Anwendungen haben .
5. Wirkmechanismus
Der primäre Mechanismus, über den this compound seine Wirkung entfaltet, ist die Stabilisierung und nukleäre Translokation des NRF2-Transkriptionsfaktors. Dies führt zur Hochregulierung antioxidativer Enzyme wie NQO1 und HO-1, die Zellen vor Schäden durch oxidativen Stress schützen . Die Fähigkeit der Verbindung, den NRF2-Signalweg zu modulieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung von oxidativem Stress und seinen damit verbundenen Pathologien .
Ähnliche Verbindungen:
Hydrochinon: Eine Stammverbindung von this compound, die für ihre Verwendung in der Hautbleiche und als fotografischer Entwickler bekannt ist.
4-Hydroxybenzoesäure: Eine weitere phenolische Verbindung mit antioxidativen Eigenschaften.
Butylhydroxytoluol: Ein synthetisches Antioxidans, das zur Konservierung von Lebensmitteln verwendet wird.
Einzigartigkeit: this compound zeichnet sich durch seine spezifische Fähigkeit aus, NRF2 zu stabilisieren und antioxidative Enzyme hochzuregulieren, was nicht zu allen phenolischen Verbindungen gehört. Dieser einzigartige Wirkmechanismus macht es besonders wertvoll in der medizinischen Forschung, die sich auf oxidativen Stress und damit verbundene Krankheiten konzentriert .
Wirkmechanismus
Target of Action
The primary target of 4-Acetoxyphenol, also known as 4-Hydroxyphenyl Acetate, is the NRF2 transcription factor . NRF2 plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound interacts with its target, the NRF2 transcription factor, by stabilizing it and inducing its nuclear translocation . This interaction leads to an upregulation of two antioxidative enzymes, NQO1 and HO-1 .
Biochemical Pathways
The compound affects the NRF2/NQO1/HO-1 pathway . By stabilizing NRF2, this compound increases the expression of NQO1 and HO-1 genes, which are involved in the cellular response to oxidative stress .
Result of Action
The action of this compound results in a reduction of cellular reactive oxygen species (ROS) induced by oxidative stress . This leads to the protection of retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the presence of oxidative stress. For instance, its protective effect against oxidative stress-induced necrosis in RPE cells is demonstrated when these cells are exposed to tert-Butyl hydroperoxide (tBHP), an inducer of oxidative stress .
Biochemische Analyse
Biochemical Properties
4-Hydroxyphenyl acetate is involved in several biochemical reactions. It interacts with enzymes such as 4-coumarate: CoA ligase, which catalyzes the formation of thioesters . This interaction is crucial for the biosynthesis of lignin and flavonoids in plants. Additionally, 4-Hydroxyphenyl acetate is a substrate for various oxidases and hydrolases, which facilitate its conversion into other bioactive compounds. These interactions highlight the compound’s role in metabolic pathways and its potential as a biochemical intermediate.
Cellular Effects
4-Hydroxyphenyl acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, the overexpression of enzymes that interact with 4-Hydroxyphenyl acetate can lead to increased lignin production . In mammalian cells, this compound can modulate the activity of certain enzymes, thereby influencing metabolic flux and energy production. These effects underscore the compound’s importance in regulating cellular functions.
Molecular Mechanism
At the molecular level, 4-Hydroxyphenyl acetate exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites . Additionally, 4-Hydroxyphenyl acetate can inhibit or activate enzymes, thereby modulating their activity. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenyl acetate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 4-Hydroxyphenyl acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenyl acetate vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, 4-Hydroxyphenyl acetate can exhibit toxic effects, including cellular damage and impaired organ function. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Hydroxyphenyl acetate is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of phenylpropanoids, which are important for plant defense and structural integrity . The compound interacts with enzymes such as 4-coumarate: CoA ligase and various oxidases, which facilitate its conversion into other metabolites. These interactions highlight the compound’s role in metabolic flux and its potential impact on metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphenyl acetate is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific compartments. The transport and distribution of 4-Hydroxyphenyl acetate are essential for its biological activity and its effects on cellular function.
Subcellular Localization
4-Hydroxyphenyl acetate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of 4-Hydroxyphenyl acetate is important for understanding its activity and function within cells.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4-Acetoxyphenol kann durch Veresterung von Hydrochinon mit Essigsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Mischung von Hydrochinon mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure. Das Gemisch wird erhitzt, um die Reaktion zu beschleunigen, was zur Bildung von this compound und Essigsäure als Nebenprodukt führt .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, in denen Hydrochinon und Essigsäureanhydrid unter kontrollierten Bedingungen kombiniert werden. Die Reaktion wird überwacht, um eine optimale Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Acetoxyphenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Chinonen oxidiert werden.
Reduktion: Es kann zu Hydrochinon reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetoxygruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Ammoniak oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone.
Reduktion: Hydrochinon.
Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.
4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.
Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.
Uniqueness: this compound stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCQTHGYMTCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186062 | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-32-7 | |
| Record name | 4-Hydroxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3233-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)





